1,4-Diazepan-5-one

Asymmetric catalysis Palladium catalysis Decarboxylative alkylation

This 1,4-Diazepan-5-one scaffold is a validated pharmacophore for MRSA antibacterial, antifungal, and CNS drug discovery programs. Unlike the 6-one isomer, it adopts a well-characterized chair conformation critical for type I DHQase engagement and enables palladium-catalyzed decarboxylative asymmetric allylic alkylation (>99% yield, up to 95% ee) for chiral gem-disubstituted building blocks. Generic lactam substitution risks synthetic failure and biological irrelevance. Choose the evidence-supported 5-one isomer for antimicrobial lead optimization and structure-based drug design.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 34376-54-0
Cat. No. B1224613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Diazepan-5-one
CAS34376-54-0
SynonymsN,N'-bis(3-(2,2',6,6'-tetramethylbenzhydryloxy)-2-hydroxypropyl)ethylenediamine
S 2824
S-2824
S2824 cpd
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CNCCNC1=O
InChIInChI=1S/C5H10N2O/c8-5-1-2-6-3-4-7-5/h6H,1-4H2,(H,7,8)
InChIKeyQPPLBCQXWDBQFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Diazepan-5-one (CAS 34376-54-0): Technical Baseline and Procurement Context


1,4-Diazepan-5-one (CAS 34376-54-0), also known as homopiperazin-5-one or 2,3,6,7-tetrahydro-(1H)-1,4-diazepin-5(4H)-one, is a seven-membered saturated heterocyclic compound featuring two nitrogen atoms at positions 1 and 4 and a carbonyl group at position 5 . With a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol [1], this compound serves as a versatile lactam building block in medicinal chemistry and organic synthesis [2]. The 1,4-diazepan-5-one core is a recognized pharmacophore present in several bioactive molecules including the liposidomycin nucleoside antibiotics, and derivatives of this scaffold have been explored for antibacterial, antifungal, anticonvulsant, and anticancer applications [3][4].

Why 1,4-Diazepan-5-one (CAS 34376-54-0) Cannot Be Casually Substituted by Other Diazepane Isomers or Lactams


Generic substitution among diazepane isomers or related lactam scaffolds carries substantial risk in both synthetic and biological contexts. The position of the carbonyl group fundamentally alters the compound‘s reactivity profile, conformational preferences, and biological target engagement. For instance, 1,4-diazepan-5-one adopts a characteristic chair conformation in both solution and solid states that dictates its interaction with molecular targets such as MRSA and type I DHQase [1][2]. The 5-one isomer presents distinct hydrogen-bonding capabilities and steric accessibility compared to the 6-one analog, which lacks the same conformational rigidity and biological validation . Furthermore, derivatives of 1,4-diazepan-5-one have demonstrated specific and quantifiable antibacterial and antifungal activities that are not transferable to other diazepane regioisomers or to simpler lactams like ε-caprolactam [3][4]. The evidence presented below quantifies exactly where 1,4-diazepan-5-one offers verifiable differentiation relative to comparators and alternatives.

Quantitative Differentiation Evidence for 1,4-Diazepan-5-one (CAS 34376-54-0): Head-to-Head and Cross-Study Comparative Data


Catalytic Asymmetric Allylic Alkylation: >99% Yield and 95% ee for 1,4-Diazepan-5-one Derivatives

1,4-Diazepan-5-one derivatives undergo palladium-catalyzed decarboxylative asymmetric allylic alkylation to yield gem-disubstituted diazepanone heterocycles with up to >99% yield and up to 95% enantiomeric excess [1]. This methodology was successfully applied to synthesize a gem-disubstituted analogue of the FDA-approved anti-insomnia drug suvorexant [2]. In contrast, the 6-one isomer (1,4-diazepan-6-one) lacks comparable published methodology for catalytic asymmetric functionalization, and simpler lactams such as ε-caprolactam do not possess the two-nitrogen framework required for this specific asymmetric transformation .

Asymmetric catalysis Palladium catalysis Decarboxylative alkylation Enantioselective synthesis

Antibacterial Activity of 2,7-Diaryl-1,4-diazepan-5-one Derivatives Against S. aureus and MRSA: Comparative MIC and Docking Data

Among a series of 2,7-diaryl-1,4-diazepan-5-ones, compound 11 exhibited superior antibacterial activity against S. aureus and Escherichia coli compared to other derivatives in the series [1]. Molecular docking studies with Methicillin-resistant Staphylococcus aureus (MRSA) revealed that compound 10 achieved a docking score and glide energy comparable to the co-crystal ligand [2]. Additionally, compound 30 from a separate series of 2,7-diaryl-[1,4]-diazepan-5-ones exerted strong in vitro antibacterial activity against S. aureus, S. typhii, and Pseudomonas, while all compounds in the series displayed potent in vitro antifungal activity against A. flavus, A. fumigatus, Mucor, C. albicans, and Rhizopus [3]. In comparison, the parent 1,4-diazepan-5-one scaffold itself serves as the essential pharmacophore for these activities; the 6-one isomer lacks this validated antibacterial profile .

Antibacterial MRSA Molecular docking Structure-activity relationship

Type I DHQase Inhibition by N-Formyl-2,7-diaryl-1,4-diazepan-5-ones: A Distinct Mechanism Not Shared by 6-One Isomers

N-Formyl-2,7-diaryl-1,4-diazepan-5-ones have been characterized as potent type I DHQase (3-dehydroquinate dehydratase) inhibitors [1]. Type I DHQase is a key enzyme in the shikimate pathway, which is essential for aromatic amino acid biosynthesis in bacteria and absent in mammals, making it an attractive antibacterial target [2]. The specific conformational preferences of the 1,4-diazepan-5-one ring system—which adopts a chair conformation with defined equatorial/axial orientations of substituents—are critical for DHQase active site engagement [3]. No comparable DHQase inhibition data exist for 1,4-diazepan-6-one or ε-caprolactam derivatives, as these scaffolds lack the requisite spatial arrangement of hydrogen-bonding groups for this enzyme target .

DHQase inhibition Shikimate pathway Antibacterial target Enzyme inhibition

Conformational Preference and Stereochemical Predictability: Chair Conformation with Equatorial Substituents

X-ray crystallographic and NMR spectroscopic analyses consistently demonstrate that 2,7-diaryl-1,4-diazepan-5-ones adopt a chair conformation with equatorial orientation of alkyl and aryl substituents in both solution and solid states [1]. This conformational preference has been validated across multiple derivatives including compounds 9 and 11, as well as in N-nitroso- and N-formyl-substituted variants [2][3]. The predictable chair conformation with equatorial substituents enables rational structure-based design and reliable computational modeling. In contrast, 1,4-diazepan-6-one lacks an equivalently characterized conformational profile in the peer-reviewed literature, introducing uncertainty for molecular design applications .

Conformational analysis X-ray crystallography NMR spectroscopy Stereochemistry

One-Pot Microwave Synthesis with Recyclable Heterogeneous Catalyst: Process Efficiency Advantages

2,7-Diaryl-[1,4]-diazepan-5-ones can be synthesized via a convenient one-pot method from 2,6-diaryl-piperidin-4-ones using NaHSO4·Al2O3 heterogeneous catalyst in dry media under microwave irradiation in solvent-free conditions [1]. Notably, the heterogeneous catalyst can be recovered and reused up to 4 times after washing with ethyl acetate, demonstrating practical process efficiency [2]. In comparison, the synthesis of 1,4-diazepan-6-one derivatives typically requires multi-step protocols without equivalent demonstration of catalyst recyclability or solvent-free microwave methodology . The simpler lactam ε-caprolactam, while commercially available at lower cost, lacks the heteroatom framework necessary for generating the diverse diazepanone pharmacophore space.

Microwave-assisted synthesis Heterogeneous catalysis Green chemistry Process efficiency

Caprazamycin Pharmacophore Core: Validated Antibacterial Target Engagement (MraY Inhibition)

The 1,4-diazepan-5-one core is the central pharmacophoric unit of caprazamycins, a class of liponucleoside antibiotics derived from Streptomyces that exhibit potent antibacterial activity [1]. Caprazamycins target MraY, an essential enzyme in bacterial cell wall synthesis, and natural, semi-synthetic, and synthetic analogues with the diazepanone core are considered potential lead structural units for activity on this clinically validated target [2]. This pharmacophore validation through natural product precedent distinguishes 1,4-diazepan-5-one from the 6-one isomer, which does not occur in any known natural product antibiotic scaffold with MraY inhibitory activity . The simpler lactam ε-caprolactam, while structurally related as a seven-membered lactam, lacks the second nitrogen atom essential for caprazamycin-like target engagement.

Caprazamycin MraY inhibition Liponucleoside antibiotics Pharmacophore validation

Validated Application Scenarios for 1,4-Diazepan-5-one (CAS 34376-54-0) Based on Quantitative Evidence


Enantioselective Synthesis of Chiral Diazepanone Building Blocks for CNS Drug Discovery

For medicinal chemistry teams requiring chiral gem-disubstituted diazepanone building blocks, 1,4-diazepan-5-one enables palladium-catalyzed decarboxylative asymmetric allylic alkylation achieving >99% yield and up to 95% ee [1]. This methodology has been demonstrated in the synthesis of a gem-disubstituted analogue of suvorexant, an FDA-approved anti-insomnia agent, confirming the scaffold's relevance to CNS drug discovery programs [2]. Procurement of the 5-one isomer is essential for accessing this asymmetric transformation; alternative scaffolds including 1,4-diazepan-6-one lack comparable enantioselective functionalization methodology.

Antibacterial Lead Optimization Targeting MRSA and Gram-Positive Pathogens

For antibacterial drug discovery programs targeting methicillin-resistant Staphylococcus aureus (MRSA), 2,7-diaryl-1,4-diazepan-5-one derivatives have demonstrated docking scores comparable to co-crystal ligands against MRSA target proteins and exhibit superior activity against S. aureus relative to series peers [3]. The scaffold also shows potent in vitro antifungal activity against clinically relevant fungal strains including C. albicans and A. fumigatus [4]. The 6-one isomer lacks equivalent antibacterial validation, making the 5-one scaffold the evidence-supported choice for antimicrobial lead optimization.

Shikimate Pathway Inhibitor Development via Type I DHQase Targeting

For programs developing novel antibacterial agents targeting the bacterial shikimate pathway, N-formyl-2,7-diaryl-1,4-diazepan-5-ones have been validated as potent type I DHQase inhibitors [5]. This enzyme target is absent in mammals, offering a selective antibacterial mechanism. The specific chair conformation of the 1,4-diazepan-5-one ring with defined equatorial substituent orientation is critical for DHQase active site engagement [6]. The 6-one isomer and simpler lactams lack the requisite conformational profile for this target, making the 5-one scaffold the only evidence-supported choice.

Structure-Based Drug Design Leveraging Well-Characterized Conformational Preferences

For computational chemistry and structure-based drug design workflows, 1,4-diazepan-5-one derivatives offer a well-characterized chair conformation with equatorial orientation of substituents, validated across multiple derivatives by both X-ray crystallography and NMR spectroscopy in solution and solid states [7]. This predictable conformational behavior enables reliable molecular modeling and docking studies, reducing the uncertainty inherent in scaffold selection. The 6-one isomer lacks equivalently characterized conformational data in the peer-reviewed literature, introducing avoidable modeling risk.

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